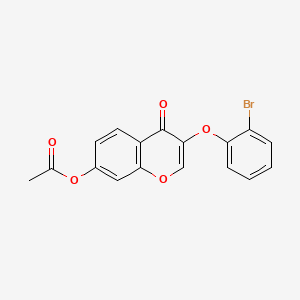![molecular formula C16H18N2OS B11666454 N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11666454.png)
N'-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a thiophene ring, which is a five-membered ring containing sulfur, and a hydrazide functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide generally involves the condensation reaction between 4-tert-butylbenzaldehyde and thiophene-2-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with molecular targets through its functional groups. The hydrazide group can form hydrogen bonds and coordinate with metal ions, while the thiophene ring can participate in π-π interactions. These interactions enable the compound to bind to specific targets, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-tert-butylphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(4-tert-butylphenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]thiophene-2-carbohydrazide is unique due to its combination of a thiophene ring and a hydrazide functional group. This structure imparts distinct photophysical properties, making it particularly useful in the development of chemosensors and other applications requiring specific interactions with metal ions and biological molecules.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18N2OS/c1-16(2,3)13-8-6-12(7-9-13)11-17-18-15(19)14-5-4-10-20-14/h4-11H,1-3H3,(H,18,19)/b17-11+ |
InChI Key |
KTJJOLNWDBVQJD-GZTJUZNOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11666372.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(5-chlorothiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666375.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B11666377.png)
![3,5-dimethoxy-N-[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B11666385.png)
![[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B11666397.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11666401.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666407.png)
![N-(3-iodophenyl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11666413.png)

![Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)-4-(2-methylpropyl)thiophene-3-carboxylate](/img/structure/B11666421.png)
![N-Benzyl-N-(3-oxo-3H-benzo[b]thiophen-2-ylidenemethyl)-formamide](/img/structure/B11666425.png)
![N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide](/img/structure/B11666426.png)
![(5E)-2-(phenylamino)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11666428.png)
![ethyl 2-({(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enoyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11666447.png)
